molecular formula C14H7Cl3N2 B8664864 4-Chloro-2-(3,4-dichlorophenyl)quinazoline CAS No. 62220-44-4

4-Chloro-2-(3,4-dichlorophenyl)quinazoline

Cat. No. B8664864
CAS RN: 62220-44-4
M. Wt: 309.6 g/mol
InChI Key: MCGKZSJVHWZVGO-UHFFFAOYSA-N
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Patent
US03997538

Procedure details

A mixture of 46.5 g. (0.15 mole) of 4-chloro-2-(3,4-dichlorophenyl)quinazoline in 500 ml of dimethylformamide and 29 g (0.31 mole) of 2,3-dihydroxypropylamine was heated on a steam bath with stirring for 4 hrs. Diluted the mixture with water until turbid and cooled in an ice bath. The colorless solid was filtered and recrystallized from methyl alcohol (Darco). The product was collected as colorless needles melting at 155°-160° (with previous softening) in a yield of 49 g. (90%). Further recrystallization from nitromethane gave 39 g. melting at 162°-164°. Anal. Calcd. for C17H15Cl2N3O2 : C, 56.06; H, 4.15; N, 11.54 Found: C, 55.63; H, 4.04; N, 11.49.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=2)[N:3]=1.[OH:20][CH:21]([CH2:24][OH:25])[CH2:22][NH2:23]>CN(C)C=O.O>[Cl:19][C:14]1[CH:13]=[C:12]([C:4]2[N:3]=[C:2]([NH:23][CH2:22][CH:21]([OH:20])[CH2:24][OH:25])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH:17]=[CH:16][C:15]=1[Cl:18]

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
29 g
Type
reactant
Smiles
OC(CN)CO
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 46.5 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The colorless solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methyl alcohol (Darco)
CUSTOM
Type
CUSTOM
Details
The product was collected as colorless needles melting at 155°-160° (with previous softening) in a yield of 49 g
CUSTOM
Type
CUSTOM
Details
Further recrystallization from nitromethane
CUSTOM
Type
CUSTOM
Details
gave 39 g

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C1=NC2=CC=CC=C2C(=N1)NCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.